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Compound of Interest

Compound Name: 1,3-Dibromo-2-methoxybenzene

Cat. No.: B1584050 Get Quote

An In-Depth Technical Guide to 1,3-Dibromo-2-methoxybenzene (2,6-Dibromoanisole)

Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-2-methoxybenzene,

a pivotal intermediate in modern organic synthesis. Known commonly as 2,6-Dibromoanisole,

this compound's unique structural arrangement, featuring two reactive bromine atoms flanking

a methoxy group, renders it a versatile building block for complex molecular architectures. This

document is intended for researchers, scientists, and drug development professionals, offering

in-depth insights into its physicochemical properties, validated synthesis protocols,

spectroscopic characterization, and key applications, particularly in the pharmaceutical

industry. By elucidating the causality behind experimental choices and grounding all claims in

authoritative references, this guide serves as a practical resource for leveraging 1,3-Dibromo-
2-methoxybenzene in advanced research and development projects.

Core Identification and Physicochemical Properties
1,3-Dibromo-2-methoxybenzene is an aromatic compound whose strategic functionalization

makes it a valuable precursor in multi-step syntheses. Its identity is established by several key

identifiers and properties.
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Identifier Value

IUPAC Name 1,3-dibromo-2-methoxybenzene[1][2]

Common Synonym 2,6-Dibromoanisole[2][3][4]

CAS Number 38603-09-7[1][2]

Molecular Formula C₇H₆Br₂O[1][2]

Molecular Weight 265.93 g/mol [1][2]

Canonical SMILES COC1=C(C=CC=C1Br)Br[1]

InChIKey BMZVDHQOAJUZJL-UHFFFAOYSA-N[1][2]

The physical characteristics of the compound are critical for its handling, storage, and

application in various reaction conditions.

Property Value

Appearance Colorless to light yellow oil or liquid[4][5]

Melting Point 13 °C[4][6]

Boiling Point 254 °C at 760 mmHg[4][6]

Density 1.823 g/cm³[4][6]

Refractive Index 1.5920 to 1.5960[4]

Solubility
Insoluble in water; soluble in organic solvents

like ethanol and acetone[3]

Synthesis and Purification
The most common and efficient synthesis of 1,3-Dibromo-2-methoxybenzene is achieved

through the Williamson ether synthesis, starting from the commercially available 2,6-

dibromophenol. This method is preferred for its high yield and straightforward procedure.

Principle of Synthesis: The synthesis involves the deprotonation of the acidic phenolic hydroxyl

group of 2,6-dibromophenol using a mild base, such as potassium carbonate. The resulting
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phenoxide ion acts as a nucleophile, attacking an electrophilic methyl source, typically

iodomethane, in an SN2 reaction to form the desired methoxy ether. Acetone is an ideal solvent

as it is polar aprotic, effectively solvating the cation of the base while not interfering with the

nucleophile.
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Reaction Setup
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FiltrationRemove K₂CO₃ Rotary EvaporationRemove Acetone Liquid-Liquid Extraction
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Figure 1: General workflow for the synthesis of 1,3-Dibromo-2-methoxybenzene.

Detailed Experimental Protocol: Synthesis of 2,6-
Dibromoanisole[5]

Reaction Setup: To a solution of 2,6-dibromophenol (5.26 g, 20.9 mmol) in acetone (170 mL)

in a round-bottom flask, add anhydrous potassium carbonate (4.33 g, 31.3 mmol).

Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate

the formation of the potassium phenoxide intermediate.

Reagent Addition: Add iodomethane (1.97 mL, 31.4 mmol) to the mixture.

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60 °C) and maintain

for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up (Filtration): After completion, cool the mixture to room temperature and filter to

remove the potassium carbonate and potassium iodide byproduct.

Work-up (Concentration): Concentrate the filtrate by rotary evaporation to remove the

acetone solvent.
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Work-up (Extraction): Partition the residue between petroleum ether (100 mL) and water

(100 mL). Separate the layers and extract the aqueous layer again with petroleum ether (100

mL).

Purification: Combine the organic phases, wash with brine (50 mL), dry over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to afford the target

compound, 1,3-dibromo-2-methoxybenzene, as a colorless oil (Yield: ~98%).

Spectroscopic Characterization
Structural validation is paramount to confirm the identity and purity of the synthesized

compound. A combination of spectroscopic methods provides a definitive characterization of

1,3-Dibromo-2-methoxybenzene.
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Technique Expected Observations and Interpretation

¹H NMR

δ ~3.9 ppm (s, 3H): Singlet corresponding to the

three equivalent protons of the methoxy (-OCH₃)

group. δ ~6.8-6.9 ppm (t, 1H): Triplet for the

proton at the C4 position, coupled to the two

equivalent protons at C3 and C5. δ ~7.5 ppm (d,

2H): Doublet for the two equivalent protons at

the C3 and C5 positions, coupled to the C4

proton. The integration (3:1:2) confirms the

proton count.[5]

¹³C NMR

δ ~60-65 ppm: Signal for the methoxy carbon. δ

~110-160 ppm: Four distinct signals are

expected in the aromatic region, corresponding

to the C1/C3 (brominated), C2 (methoxy-

substituted), C4, and C5/C6 carbons, reflecting

the molecule's symmetry.

Mass Spec.

M⁺ at m/z ~266: The molecular ion peak will

exhibit a characteristic isotopic pattern for two

bromine atoms (⁷⁹Br and ⁸¹Br). This results in

three peaks at M, M+2, and M+4 with a relative

intensity ratio of approximately 1:2:1, which is a

definitive signature for a dibrominated

compound.

IR Spec.

~2950-2850 cm⁻¹: C-H stretching from the

methyl group. ~3100-3000 cm⁻¹: Aromatic C-H

stretching. ~1250 cm⁻¹: Strong C-O-C

asymmetric stretching of the ether linkage.

~600-500 cm⁻¹: C-Br stretching.

Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,3-Dibromo-2-methoxybenzene is primarily derived from the reactivity

of its two bromine atoms, which serve as excellent leaving groups in a variety of metal-
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catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation

of C-C and C-heteroatom bonds.

Core Reactivity:

Cross-Coupling Reactions: The C-Br bonds readily participate in reactions such as Suzuki-

Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. This versatility

allows for the introduction of aryl, alkyl, amine, alkyne, and vinyl groups, respectively.[7]

Influence of Methoxy Group: The electron-donating methoxy group activates the ring but its

ortho-directing influence is sterically hindered by the adjacent bromine atoms. Electrophilic

aromatic substitution, if forced, would likely occur at the C4 position.

1,3-Dibromo-2-methoxybenzene

Substituted Biaryl Product

Suzuki-Miyaura Coupling

Arylboronic Acid
(R-B(OH)₂)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)
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Figure 2: Reaction scheme for a generic Suzuki-Miyaura cross-coupling using 1,3-Dibromo-2-
methoxybenzene.

Application in Drug Development: Lusutrombopag
Intermediate
A notable application of 1,3-Dibromo-2-methoxybenzene is its role as a key intermediate in

the synthesis of Lusutrombopag.[5] Lusutrombopag is a thrombopoietin receptor agonist used

to treat thrombocytopenia (low blood platelet count) in adult patients with chronic liver disease.
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The synthesis leverages the reactivity of the bromine atoms to build the complex molecular

framework of the final active pharmaceutical ingredient (API).

Predictive Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a single Suzuki-Miyaura coupling, which can be

adapted for specific substrates.

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine

1,3-Dibromo-2-methoxybenzene (1.0 mmol), the desired arylboronic acid (1.1 mmol), a

palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.5

mmol).

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and

water (4:1 ratio, 10 mL).

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours.

Monitor the reaction by TLC or GC-MS.

Work-up: After completion, cool the reaction to room temperature and quench with water.

Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude residue via column chromatography

on silica gel to isolate the mono-arylated product.

Safety and Handling
Proper handling of 1,3-Dibromo-2-methoxybenzene is essential due to its potential hazards.

All work should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Classification: Classified as "Acute toxicity, oral (Category 3)" with the signal

word "Danger".[1]

Primary Hazards: Causes skin irritation and serious eye irritation. May cause respiratory

irritation if inhaled.[8][9] It is toxic if swallowed.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from heat, sparks, and open flames.[8][10]

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable

container for chemical waste disposal. Dispose of contents and container in accordance with

local, regional, and national regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1584050?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1_3-dibromo-2-methoxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1_3-dibromo-2-methoxy
https://webbook.nist.gov/cgi/cbook.cgi?ID=38603-09-7
https://wap.guidechem.com/encyclopedia/2-6-dibromoanisole-dic256767.html
https://www.lookchem.com/casno38603-09-7.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1397570.htm
https://wap.guidechem.com/dictionary/en/38603-09-7.html
https://pdf.benchchem.com/71/Applications_of_1_3_Dibromo_2_4_bromophenoxy_benzene_in_Organic_Synthesis_A_Review_of_Available_Literature.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.tcichemicals.com/AU/en/sds/B4973_JP_EN.pdf
https://www.sigmaaldrich.com/TW/en/sds/aldrich/b57702?userType=undefined
https://www.benchchem.com/product/b1584050#1-3-dibromo-2-methoxybenzene-iupac-name
https://www.benchchem.com/product/b1584050#1-3-dibromo-2-methoxybenzene-iupac-name
https://www.benchchem.com/product/b1584050#1-3-dibromo-2-methoxybenzene-iupac-name
https://www.benchchem.com/product/b1584050#1-3-dibromo-2-methoxybenzene-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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